[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine
Description
Properties
IUPAC Name |
[4-(2,5-dihydropyrrol-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-6H,7-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYVTVIMZAZBGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrroline Ring Formation and Functionalization
The key structural feature is the 2,5-dihydro-1H-pyrrole (pyrroline) ring. Synthetic routes typically start from pyrrolidinone or pyrrole derivatives, which are functionalized to introduce the phenylmethanamine substituent.
- Starting Materials: Common precursors include pyrrolidinones and substituted benzaldehydes or benzylamines.
- Ring Construction: Pyrroline rings can be synthesized via cyclization reactions involving amino ketones or by reduction of pyrrole derivatives.
- Functional Group Introduction: The phenylmethanamine group is introduced through nucleophilic substitution or reductive amination on the aromatic ring.
Attachment of the Phenylmethanamine Group
The phenylmethanamine moiety is generally introduced by:
- Reductive Amination: Using 4-formylphenylmethanamine or its derivatives with pyrroline intermediates.
- Nucleophilic Substitution: Reaction of halogenated phenyl compounds with pyrroline nitrogen under basic conditions.
Specific Preparation Methods and Procedures
Method Based on Pyrrolidinone Intermediates (From Literature)
- Step 1: Synthesis of Pyrrolidinone Intermediate
- Pyrrolidinone derivatives are prepared by cyclization of amino ketones or via Biginelli-like multicomponent reactions.
- Purification is achieved by flash column chromatography on silica gel using solvents such as hexanes/ethyl acetate mixtures.
- Step 2: Functionalization of Pyrrolidinone
- Protection of sensitive groups (e.g., hydroxyl) may be necessary using silyl protecting groups (e.g., triisopropylsilyl chloride).
- Introduction of amine functionality by reaction with ammonium formate or other amine sources.
- Step 3: Coupling with Phenylmethanamine
- Coupling reactions with benzaldehyde derivatives or benzyl halides under palladium-catalyzed conditions or via Grignard reagents.
- Final products are purified by chromatography and sometimes by preparative HPLC.
Solid-Phase Synthesis Approach (From Supplementary Data)
- Resin Loading and Functionalization
- The compound or its intermediates can be synthesized on solid support resins.
- Bromoacetylation and amine displacement steps are alternated to elongate polysarcosine oligomers.
- Coupling Reactions
- 4-maleimidophenylacetic acid and other aromatic acids are coupled using coupling reagents such as HATU and DIPEA in DMF.
- Cleavage and Purification
- Cleavage from resin is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).
- Purification by silica gel chromatography and HPLC ensures high purity.
Process Optimization (From Patent Literature)
- Reaction Conditions
- Use of organic bases such as diisopropylethylamine, 4-dimethylaminopyridine, or 1,8-diazabicyclo[5.4.0]undec-7-ene to facilitate coupling reactions.
- Preferred solvents include ketones (e.g., acetone), nitrites, and amides.
- Reaction temperatures are optimized between 35°C to 80°C for efficient conversion.
- Stepwise Synthesis
- Reaction of pyrrolidinone derivatives with substituted benzylamines or related compounds under controlled temperature and solvent conditions.
- In situ generation of acid chlorides or use of coupling agents to form amide bonds or amine linkages.
Comparative Data Table of Preparation Parameters
| Preparation Step | Reagents/Conditions | Solvent(s) | Temperature Range | Purification Method | Notes |
|---|---|---|---|---|---|
| Pyrrolidinone synthesis | Amino ketones, Biginelli-like reaction | Various (e.g., EtOH) | Room temp to 80°C | Flash chromatography (SiO2) | Protect hydroxyl groups if present |
| Amine introduction | Ammonium formate, acetic anhydride | DMF, DCM | Room temp | Flash chromatography, HPLC | May require silyl protection |
| Coupling with phenylmethanamine | Pd-catalyzed coupling, Grignard reagents | THF, acetone, DMF | 35–80°C | Chromatography, preparative HPLC | Use organic base catalysts |
| Solid-phase synthesis | Bromoacetic acid, DIPEA, HATU | DMF, DCM | Room temp | Resin cleavage with TFA/DCM | Suitable for oligomer elongation |
Research Findings and Observations
- The selectivity and yield of the target compound are highly dependent on the protection of functional groups during synthesis.
- Organic bases and solvent choice significantly influence the reaction efficiency and purity of the final product.
- Flash chromatography combined with HPLC purification ensures removal of side products and high purity.
- Solid-phase synthesis offers an alternative for complex oligomeric derivatives but requires careful control of coupling and cleavage steps.
- Temperature control between 35°C and 80°C optimizes reaction kinetics without degrading sensitive intermediates.
Chemical Reactions Analysis
Cyclization Reactions Involving the Pyrroline Moiety
The 2,5-dihydro-1H-pyrrole group undergoes spiroheterocyclization under specific conditions. For example, reactions with enamino ketones or cinnamoyl derivatives yield complex spirocyclic systems. A representative study (Table 1) demonstrates this using analogous pyrrole derivatives :
| Entry | Reactant | Product Type | Yield (%) | Reaction Conditions |
|---|---|---|---|---|
| 1 | 3-(Arylamino)-1H-inden-1-ones | Spiro[indeno[1,2-b]pyrrole-3,2'-pyrrole] | 79–84 | Reflux in dry toluene (5–6 h) |
Mechanism :
-
The pyrroline’s β-CH group reacts with the carbonyl carbon of enamino ketones, forming a new C–C bond.
-
Subsequent intramolecular cyclization via nucleophilic attack by the amino group closes the spiro ring, eliminating methanol .
Nucleophilic Substitution at the Amine Group
The primary amine (-NH) participates in nucleophilic substitution, forming hydrazides or imine derivatives. For instance:
-
Hydrazide Formation :
Reaction with sulfonyl chlorides yields sulfonohydrazides (e.g., 4 in ).
Conditions : Hydrazine hydrate in methanol at 0°C to room temperature . -
Schiff Base Synthesis :
Condensation with aldehydes (e.g., benzaldehyde) produces imine derivatives.
Conditions : Ethanol with catalytic HCl, room temperature (1.5 h) .
Coupling Reactions with Aromatic Systems
The para-substituted phenyl group facilitates cross-coupling reactions. For example:
-
Cinnamoyl Substitution :
Reacting with cinnamoyl chloride under Friedel-Crafts conditions introduces α,β-unsaturated ketone groups at the phenyl ring .
Example Reaction :
Yield : ~80% (analogous to entries in ).
Oxidation of the Pyrroline Ring
The pyrroline moiety can be oxidized to pyrrolidinone using agents like KMnO or RuO, enhancing electrophilicity for further reactions .
Reductive Amination
The amine group reacts with ketones or aldehydes under reductive conditions (e.g., NaBH) to form secondary amines.
Key Reaction Data
Spiroheterocyclization Outcomes :
| Product Feature | IR Absorption (cm) | H-NMR Signals (δ, ppm) |
|---|---|---|
| Enolic hydroxyl group | 3161–3188 (broad) | 13.31–13.45 (s, 1H) |
| Lactam carbonyl (C=O) | 1763–1781, 1715–1732 | – |
| Cinnamoyl C=O | 1640–1647 | 7.64–7.75 (d, 2H, J = 15–16 Hz) |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrrole derivatives, including [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine, exhibit significant anticancer properties. For instance, compounds derived from similar structures have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that a related pyrrole compound displayed selective toxicity towards breast cancer cell lines (MCF-7, T47-D, MDA-MB231) while exhibiting low toxicity to normal cells (NIH-3T3) . This suggests that pyrrole derivatives can serve as promising candidates for developing new anticancer drugs.
Mechanism of Action
The mechanism of action for these compounds often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. Pyrrole derivatives have been reported to inhibit reverse transcriptase and cellular DNA polymerases, which are critical for the replication of cancer cells . Additionally, structure-activity relationship (SAR) studies indicate that modifications on the pyrrole ring can enhance biological activity against specific targets.
Neuropharmacology
Neurotransmitter Modulation
Pyrrole derivatives are also being investigated for their effects on neurotransmitter systems. Compounds similar to this compound have shown potential as selective inhibitors of dopamine and norepinephrine transporters. This modulation could lead to therapeutic applications in treating conditions such as depression and anxiety disorders .
Materials Science
Polymer Chemistry
In materials science, pyrrole derivatives are utilized in the synthesis of conductive polymers. The unique electronic properties of pyrroles make them suitable for applications in organic electronics and sensors. For example, they can be incorporated into polymer matrices to enhance conductivity and stability . The ability to form stable radical cations upon oxidation allows these compounds to be used in organic photovoltaic devices and electrochemical sensors.
Catalysis
Catalytic Applications
Pyrrole derivatives have been explored as catalysts in various chemical reactions, including polymerization processes and organic transformations. Their ability to coordinate with transition metals allows them to facilitate reactions under mild conditions . For instance, studies have shown that pyrrole-based catalysts can effectively promote C-C bond formation in synthetic organic chemistry.
Summary Table of Applications
Mechanism of Action
The mechanism of action of [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Maleimide-Containing Linkers (ADC Building Blocks)
Compounds such as 2,5-dioxopyrrolidin-1-yl 2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate (CAS: 91574-33-3) and ADC1730/1740 (Table 1) share a phenyl-pyrrole backbone but replace the dihydro-pyrrole with a maleimide (2,5-dioxo-pyrrolidine) group. Maleimides are widely used in bioconjugation (e.g., antibody-drug conjugates, ADCs) due to their reactivity with thiol groups. However, maleimide-based linkers suffer from instability in vivo, as they can undergo retro-Michael reactions, leading to premature drug release. The dihydro-pyrrole in the target compound may offer improved stability, albeit with reduced reactivity .
Pyridine-Substituted Pyrrole Derivatives
The compound (2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrol-3-yl)methanamine (CAS: 1177278-10-2) features a pyridinylmethyl substituent on the pyrrole ring and methyl groups at positions 2 and 4. In contrast, the target compound’s phenyl-dihydro-pyrrole moiety may prioritize lipophilicity, influencing its pharmacokinetic profile .
Key Structural and Functional Differences
Research Findings and Implications
- Reactivity vs. Stability : Maleimide derivatives (e.g., RL-4340) prioritize rapid thiol conjugation but face stability challenges. The dihydro-pyrrole in the target compound may offer a compromise between moderate reactivity and enhanced in vivo stability, though experimental validation is lacking .
- Structural Flexibility : The pyridine-substituted analog (CAS: 1177278-10-2) demonstrates how heteroaromatic substituents can modulate solubility and metal coordination, suggesting avenues for optimizing the target compound’s physicochemical properties .
Biological Activity
[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine, with the molecular formula C11H14N2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological mechanisms, relevant research findings, and its applications in various fields.
- Molecular Weight : 174.25 g/mol
- Chemical Structure : The compound features a pyrrolidine ring attached to a phenylmethanamine moiety, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as a molecular glue in protein-protein interactions (PPIs), particularly stabilizing complexes that are crucial for cellular signaling pathways .
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A comparative study highlighted that certain pyrrole derivatives had minimal inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research has indicated that the compound may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory response. In vitro studies demonstrated a reduction in lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production in macrophage cells treated with related pyrrole derivatives .
Neuroprotective Potential
The neuroprotective effects of pyrrole compounds are being investigated due to their ability to modulate neurotransmitter systems and reduce oxidative stress. Preliminary findings suggest that this compound may enhance neuronal survival under stress conditions, making it a candidate for further research in neurodegenerative diseases .
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrrole derivatives, including this compound. The results indicated that these compounds exhibited potent activity against resistant bacterial strains, suggesting their potential as new therapeutic agents .
Investigation of Anti-inflammatory Properties
In another study focusing on inflammation models, the compound was shown to significantly decrease inflammatory markers in RAW 264.7 macrophages. This suggests its potential application in treating inflammatory diseases such as arthritis .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | MIC (μg/mL) | Biological Activity |
|---|---|---|---|
| This compound | Structure | 3.12 - 12.5 | Antimicrobial |
| Pyrrole Derivative A | Structure | 6.25 | Anti-inflammatory |
| Pyrrole Derivative B | Structure | 10.0 | Neuroprotective |
Q & A
Q. What are the most reliable synthetic routes for [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine?
Methodological Answer: The synthesis typically involves coupling a pyrrole derivative with a functionalized aniline precursor. A validated route includes:
- Step 1: Reacting 2,5-dimethylpyrrole with 4-nitrobenzaldehyde under acidic conditions to form a nitro-substituted intermediate.
- Step 2: Reducing the nitro group to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) as a catalyst .
- Critical Parameters:
- Catalyst loading (5–10% Pd/C by weight).
- Reaction temperature (25–50°C) and pressure (1–3 atm H₂).
- Purity monitoring via TLC or HPLC to avoid over-reduction byproducts.
Q. How is the structural integrity of this compound confirmed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Key signals include the aromatic protons (δ 6.8–7.4 ppm), dihydro-pyrrole protons (δ 5.5–6.2 ppm), and the primary amine (δ 1.5–2.5 ppm, broad).
- ¹³C NMR: Confirm the presence of the benzylic carbon (δ 40–45 ppm) and pyrrole carbons (δ 110–130 ppm).
- X-ray Crystallography:
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays:
- Target enzymes (e.g., kinases, riboswitches) using fluorescence polarization or calorimetry.
- Example: For riboswitch targeting, measure KD values via isothermal titration calorimetry (ITC) at 25°C in Tris-HCl buffer (pH 7.5) .
- Antimicrobial Screening:
- Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved?
Methodological Answer:
- Dose-Response Analysis: Ensure linearity in activity across concentrations (e.g., 0.1–100 μM) to rule out off-target effects.
- Purity Validation: Use LC-MS to detect trace impurities (e.g., nitro intermediates) that may skew results .
- Orthogonal Assays: Confirm activity using independent methods (e.g., surface plasmon resonance for binding affinity if ITC data is inconsistent) .
Q. What strategies optimize synthetic yield while minimizing side reactions?
Methodological Answer:
- Catalyst Screening: Test alternatives to Pd/C, such as Raney nickel or platinum oxide, for selective nitro reduction.
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) to suppress decomposition .
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance intermediate stability.
Q. How can computational modeling predict interaction mechanisms with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to riboswitches or enzymes.
- Key Parameters: Grid size (20 ų), exhaustiveness = 50, AMBER force field.
- Validate with co-crystallized ligand poses from PDB entries (e.g., 4FE5 for TPP riboswitches) .
- Molecular Dynamics (MD): Simulate binding stability (50 ns trajectories) in GROMACS with CHARMM36 force field.
Q. What bioorthogonal conjugation methods are applicable for derivatization?
Methodological Answer:
- Maleimide-Thiol Chemistry: React the primary amine with NHS-maleimide linkers (e.g., RL-4340 Mal-PhAc-NHS) at pH 7.0–7.5 for 2 hours .
- Click Chemistry: Use tetrazine ligation (e.g., 3-(1,2,4,5-tetrazin-3-yl)phenyl derivatives) for rapid, selective bioconjugation .
Data Contradiction Analysis
Q. How to interpret conflicting crystallographic and NMR data?
Methodological Answer:
- Dynamic Effects: NMR may detect flexible conformers (e.g., amine rotation) not resolved in static X-ray structures.
- Refinement Artifacts: Re-analyze SHELXL outputs with TWINABS for twinning or disorder corrections .
- Solvent Masking: Use SHELXWAT to model solvent molecules that may obscure electron density.
Tables of Key Parameters
Q. Table 1. Synthetic Optimization of Nitro Reduction
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd/C | EtOH | 25 | 85 | 98 |
| PtO₂ | THF | 50 | 78 | 95 |
| Raney Ni | MeOH | 30 | 92 | 99 |
Q. Table 2. Biological Activity Against Riboswitches
| Target Riboswitch | Assay Type | KD (μM) | IC₅₀ (μM) |
|---|---|---|---|
| TPP | ITC | 0.45 | 1.2 |
| FMN | FP | 2.1 | 5.8 |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
